

A Head-to-Head Comparison of BNT162b2 and mRNA-1273 Vaccine Effectiveness

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An Objective Guide for Researchers and Drug Development Professionals

The rapid development and deployment of messenger RNA (mRNA) vaccines have been pivotal in mitigating the impact of the COVID-19 pandemic. The two most widely administered mRNA vaccines, BNT162b2 (Pfizer-BioNTech) and mRNA-1273 (Moderna), have demonstrated high efficacy in clinical trials. This guide provides a detailed head-to-head comparison of their real-world effectiveness, supported by quantitative data from large-scale observational studies and meta-analyses, to inform the scientific and drug development communities.

Quantitative Comparison of Vaccine Effectiveness

Multiple observational studies and subsequent meta-analyses have been conducted to compare the real-world effectiveness of the BNT162b2 and mRNA-1273 vaccines. While both vaccines are highly effective, some studies indicate a modest but statistically significant advantage for mRNA-1273, particularly in preventing breakthrough infections and hospitalizations.

Primary Series Effectiveness

The following table summarizes data from a large meta-analysis of 65 observational studies, comparing the relative risk of various COVID-19 outcomes for individuals vaccinated with mRNA-1273 versus BNT162b2. A relative risk of less than 1.00 suggests a lower risk for the mRNA-1273 group.



Outcome	Relative Risk (mRNA-1273 vs. BNT162b2) (95% CI)	Interpretation	Citation
SARS-CoV-2 Infection	0.85 (0.79–0.92)	15% lower risk of infection with mRNA-	[1]
Symptomatic Infection	0.75 (0.65–0.86)	25% lower risk of symptomatic infection with mRNA-1273	[1]
Severe Infection	0.83 (0.78–0.89)	17% lower risk of severe infection with mRNA-1273	[1]
COVID-19 Hospitalization	0.88 (0.82–0.94)	12% lower risk of hospitalization with mRNA-1273	[1]
COVID-19 Death	0.84 (0.76–0.93)	16% lower risk of death with mRNA- 1273	[1]

Effectiveness Against Hospitalization (Pre- and Post-Delta Variant)

A large study conducted within the U.S. Department of Veterans Affairs healthcare system provided a direct head-to-head comparison, showing a consistent, albeit small, advantage for mRNA-1273 in preventing hospitalizations.



Study Period	Vaccine Group	Risk of COVID- 19 Hospitalization (Events per 1000 persons)	Excess Events per 1000 persons (BNT162b2 vs. mRNA-1273)	Citation
Alpha Variant Predominance	BNT162b2	1.29	0.55	[2]
(24-week follow- up)	mRNA-1273	0.74	[2]	
Delta Variant Predominance	BNT162b2	-	6.54 (for documented infection)	[2][3]
(12-week follow-up)	mRNA-1273	-	[2][3]	

Booster Dose Effectiveness (Homologous vs. Heterologous)

Studies examining booster doses after a primary series of BNT162b2 have compared the effectiveness of a third dose of BNT162b2 (homologous) versus a third dose of mRNA-1273 (heterologous).



Booster Regimen	Hazard Ratio for Infection (vs. BNT162b2 Booster)	Interpretation	Citation
BNT162b2 (Homologous)	1.00 (Reference)	Baseline	[4][5]
mRNA-1273 (Heterologous)	0.62	38% lower hazard of infection with a heterologous mRNA-1273 booster	[4][5]
No Booster	1.72	72% higher hazard of infection without a booster	[4][5]

Experimental Protocols

The data presented are primarily derived from large-scale observational studies rather than direct randomized controlled trials. The methodologies employed are critical for ensuring the validity of the comparisons. Below are summaries of the protocols from key comparative effectiveness studies.

Target Trial Emulation using Electronic Health Records (Dickerman et al., NEJM, 2021)

- Study Design: A non-randomized, retrospective cohort study designed to emulate a target trial.[2] This approach uses observational data to explicitly mimic the design of a randomized trial to minimize bias.
- Data Source: Electronic health records from the U.S. Department of Veterans Affairs national healthcare system.[2][6]
- Population: U.S. veterans who received a first dose of either the BNT162b2 or mRNA-1273 vaccine between January 4 and May 14, 2021. Individuals were excluded if they had a prior positive SARS-CoV-2 test, a contraindication to vaccination, or had received a different COVID-19 vaccine.[2]



- Intervention and Comparison: The study compared individuals who received the BNT162b2 vaccine with those who received the mRNA-1273 vaccine.
- Matching: To ensure comparability between the groups, recipients of each vaccine were matched 1:1 based on a comprehensive set of variables, including geographic location (state), week of vaccination, age, sex, race, ethnicity, and a wide range of clinical characteristics and comorbidities.[2][6]
- Outcomes: The primary outcomes were documented SARS-CoV-2 infection, symptomatic COVID-19, hospitalization for COVID-19, admission to an intensive care unit (ICU) for COVID-19, and death from COVID-19.[2]
- Statistical Analysis: The cumulative incidence (risk) of each outcome at 24 weeks was
 estimated using the Kaplan-Meier estimator in the matched cohorts. The difference in risks
 and the relative risk were calculated. A second, similar analysis was conducted for a later
 period (July 1 to September 20, 2021) to assess effectiveness during the Delta variant's
 predominance.[2]

Test-Negative Case-Control Design (CDC, MMWR, 2021)

- Study Design: A test-negative case-control study is an observational design used to estimate real-world vaccine effectiveness.[7]
- Population: The study population consists of individuals who seek medical care for symptoms consistent with COVID-19 and are subsequently tested for SARS-CoV-2.[7][8]
- Case and Control Definition:
 - Cases: Patients who test positive for SARS-CoV-2 via a molecular assay (e.g., RT-PCR).
 - Controls: Patients who present with similar symptoms but test negative for SARS-CoV-2.
 This control group helps to mitigate bias from health-seeking behavior.
- Data Collection: For both cases and controls, information is collected on vaccination status (vaccine type, dates of vaccination), demographics, and underlying health conditions.
 Vaccination status is typically verified through immunization registries or electronic health records.

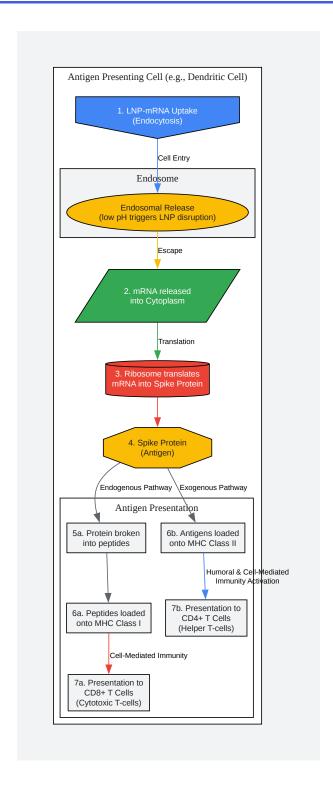


Statistical Analysis: The odds of prior vaccination among cases are compared with the odds
of prior vaccination among controls. An odds ratio (OR) is calculated, typically after adjusting
for potential confounding factors such as age, geographic region, week of testing, and
comorbidities. Vaccine effectiveness (VE) is then estimated as (1 - OR) × 100%.[9][10]

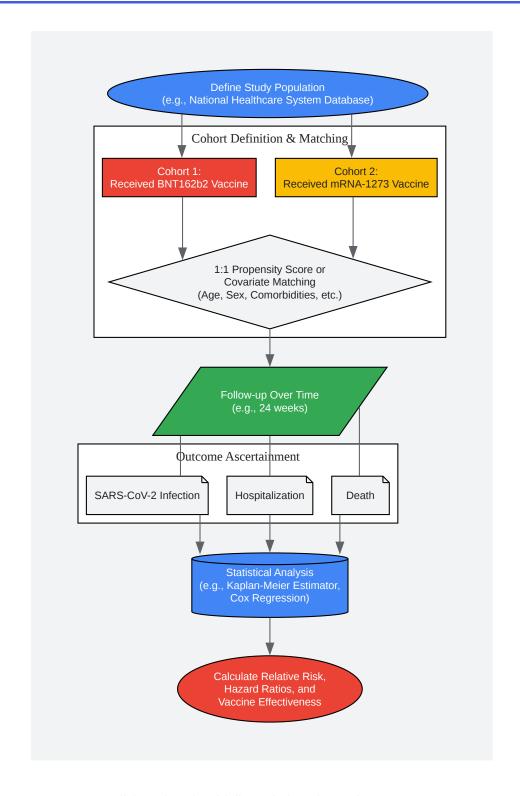
Mandatory Visualizations

The following diagrams illustrate the cellular mechanism of mRNA vaccines and a typical workflow for a comparative effectiveness study.









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